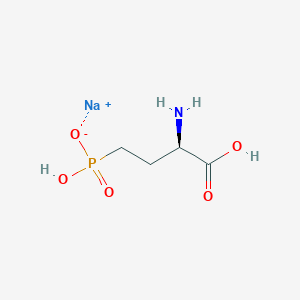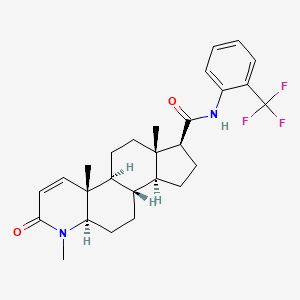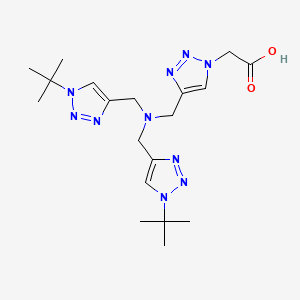
Bttaa
描述
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is a Cu(I)-stabilizing ligand . It performs potently with ubiquitin Glu18AzF . It is a water-soluble ligand for Cu(I)-catalyzed Alkyne-Azide click chemistry reactions (CuAAC) .
Molecular Structure Analysis
The molecular formula of BTTAA is C19H30N10O2 . Its molecular weight is 430.51 g/mol .Chemical Reactions Analysis
BTTAA is used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . It accelerates the CuAAC reaction by maintaining the Cu(I) oxidation state of copper sources . It also protects biomolecules from oxidative damage during the labeling reaction .Physical And Chemical Properties Analysis
BTTAA is a white to off-white solid . It is soluble in water, DMSO, DMF, and MeOH . Its solubility in water is 5 mg/mL .科学研究应用
Bioorthogonal Chemistry
Field
Bioorthogonal Chemistry
Application Summary
BTTAA is an optimized water-soluble ligand for the copper(I)-catalysed azide-alkyne cycloaddition (CuAAC) to significantly accelerate rate kinetics of bioorthogonal reactions without affecting cell cytotoxicity .
Methods of Application
The CuAAC reaction is one of the most widely studied and used biocompatible reactions. The cytotoxicity of Cu(I) ions has been greatly reduced due to the use of Cu(I) ligands, which enabled the CuAAC reaction to proceed on the cell surface, as well as within an intracellular environment .
Results or Outcomes
The applications for BTTAA in Click chemistry in bioorthogonal reactions are being uncovered with each piece of research and continue to surpass its predecessors .
Protein Labelling
Field
Protein Labelling
Application Summary
BTTAA has been successfully used in Click chemistry to allow in situ labelling of E. coli compartmentalized proteins without apparent cytotoxicity .
Methods of Application
In mammalian cells, BTTAA with CuAAC were used to aid in protein labelling on the surface of living cells producing a vastly higher signal than with previous ligands used .
Results or Outcomes
The use of BTTAA in protein labelling has resulted in a vastly higher signal than with previous ligands used .
Genomic Studies
Field
Genomics
Application Summary
BTTAA has been used in genomic studies, particularly in the study of the betta fish genome .
Methods of Application
The betta fish genome is studied using multi-omics approaches such as genomics, transcriptomics, epigenomics, and proteomics .
Results or Outcomes
The study of the betta fish genome has uncovered genetic diversity and gained insights into many aspects of betta bioresources .
Behavioral Studies
Field
Behavioral Studies
Application Summary
BTTAA has been used in behavioral studies, particularly in studying the aggressive behavior and sexual maturity in Siamese fighting fish .
Methods of Application
The level of aggression and sexual maturity in Siamese fighting fish is studied by isolating them from an enriched environment at different stages .
Results or Outcomes
The timing of isolation influences the aggression and sexual maturity of bettas . Female and male bettas responded differently to environmental manipulation .
安全和危害
未来方向
BTTAA has been successfully used in click chemistry to allow in situ labeling of E. coli compartmentalized proteins without apparent cytotoxicity . In mammalian cells, BTTAA with CuAAC were used to aid in protein labeling on the surface of living cells producing a vastly higher signal than with previous ligands used . As a localization method, BTTAA CuAAC reactions were utilized to help enrich the glycoprotein of gut bacteria Bacteroides fragilis and Parabacteroides distasonis . These applications suggest that BTTAA has potential for further use in biological research and development.
Relevant Papers Two papers were found where BTTAA was used . The first paper was published in the Journal of the American Chemical Society in 2018 . The second paper was published in ACS Applied Materials Interfaces in 2023 .
属性
IUPAC Name |
2-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N10O2/c1-18(2,3)28-11-15(21-24-28)8-26(7-14-10-27(23-20-14)13-17(30)31)9-16-12-29(25-22-16)19(4,5)6/h10-12H,7-9,13H2,1-6H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYHUDOWOGSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CC(=O)O)CC3=CN(N=N3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bttaa | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





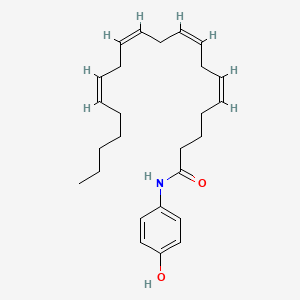


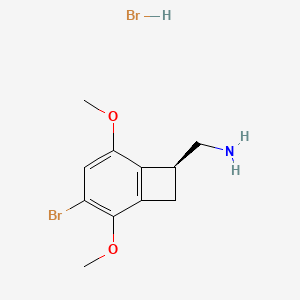
![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)




